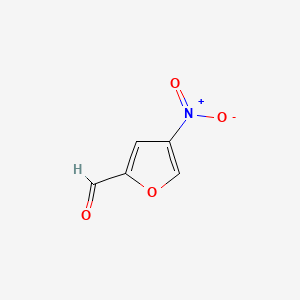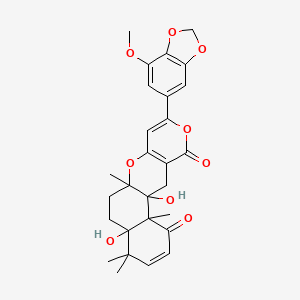
1-(5-(Tetradecyloxy)-2-furanyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
RMI-15731 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of RMI-15731 involves binding to or interacting with a specific site on the viral capsid protein . This interaction inhibits the virus’s ability to replicate and infect host cells. The compound’s effectiveness is associated with its ability to bind to the viral capsid protein, preventing the virus from completing its life cycle .
Comparison with Similar Compounds
Properties
CAS No. |
54857-96-4 |
|---|---|
Molecular Formula |
C20H34O3 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
1-(5-tetradecoxyfuran-2-yl)ethanone |
InChI |
InChI=1S/C20H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-22-20-16-15-19(23-20)18(2)21/h15-16H,3-14,17H2,1-2H3 |
InChI Key |
MMOTUYBUAZJWRU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOC1=CC=C(O1)C(=O)C |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC=C(O1)C(=O)C |
Key on ui other cas no. |
54857-96-4 |
Synonyms |
RMI 15,731 RMI 15731 RMI-15731 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















